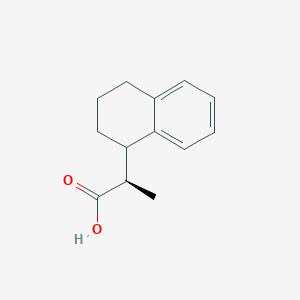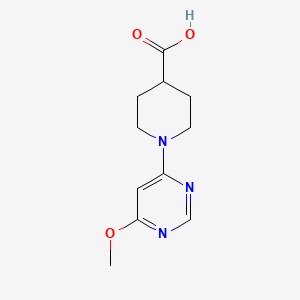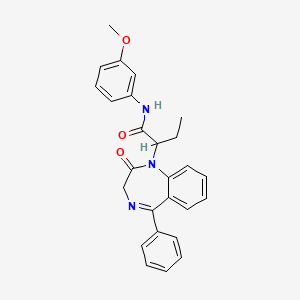
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorobenzyl group, an isopropyl group, and a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of 2-chlorobenzylamine: This can be achieved by reacting 2-chlorobenzylchloride with an alkali metal phthalimide, followed by cleavage of the phthalimide ring to yield 2-chlorobenzylamine.
Sulfonamide Formation: The 2-chlorobenzylamine is then reacted with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy and isopropyl groups.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxy or isopropyl groups.
Reduction: Reduced derivatives of the methoxy or isopropyl groups.
Hydrolysis: Breakdown products of the sulfonamide bond.
科学研究应用
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly antibiotics.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and exert antibacterial effects.
相似化合物的比较
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine substitution on the benzene ring.
Benzyl chloroformate: Contains a benzyl group and a chloroformate group, used in organic synthesis.
Uniqueness
N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-12(2)13-8-9-16(22-3)17(10-13)23(20,21)19-11-14-6-4-5-7-15(14)18/h4-10,12,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHRYCYQZHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2430944.png)

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)
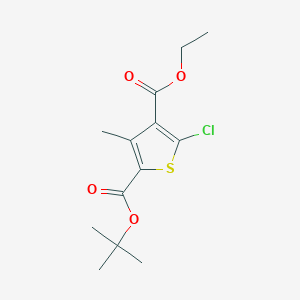
![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)
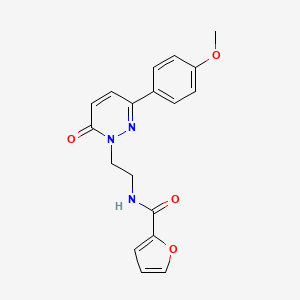
![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2430958.png)
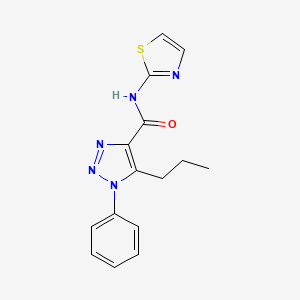
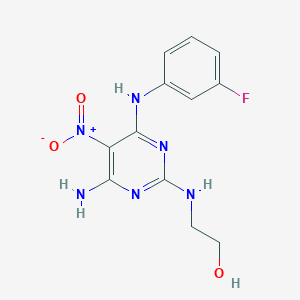
![N-[1-(1-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2430962.png)

